
Diflucortolone
Overview
Description
Difluocortolone is a potent topical corticosteroid primarily used in dermatology for the treatment of inflammatory skin disorders such as eczema, seborrheic eczema, lichen planus, and psoriasis . It is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties, which help reduce inflammation, itching, and redness in affected areas .
Mechanism of Action
Target of Action
Diflucortolone primarily targets phospholipase A2 inhibitory proteins , also known as lipocortins . These proteins play a crucial role in the inflammatory response by controlling the release of arachidonic acid .
Mode of Action
This compound exerts its action by inducing lipocortins, which sequentially inhibit the release of arachidonic acid . Arachidonic acid is a key component in the formation, release, and activity of endogenous chemical inflammatory mediators . By inhibiting its release, this compound effectively suppresses inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of phospholipase A2, a key enzyme in the arachidonic acid pathway . By inducing lipocortins, this compound prevents the release of arachidonic acid, thereby inhibiting the formation and activity of pro-inflammatory mediators .
Pharmacokinetics
The absorption and bioavailability of this compound are influenced by several factors, including the type of formulation, dose, treatment area, duration of treatment, the condition of treatment, the status of penetration barrier, and localization of the treated area in the body . .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and itching, particularly in dermatological conditions . By inhibiting the release of arachidonic acid and subsequent formation of inflammatory mediators, this compound alleviates symptoms such as itching, swelling, redness, and scaling associated with inflammatory skin disorders like eczema, seborrheic eczema, lichen planus, and psoriasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the medication can impact its absorption and bioavailability . .
Biochemical Analysis
Biochemical Properties
Diflucortolone interacts with various enzymes and proteins in the body, primarily those involved in the inflammatory response .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This modulation results in a decrease in the production of inflammatory mediators, thereby reducing inflammation and itching .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to glucocorticoid receptors in the cytoplasm . Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA and modulates gene expression . This results in changes in the production of various proteins, including those involved in the inflammatory response .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The metabolism of this compound is done in the liver where it is very rapidly degraded . After 5 minutes of administration of this compound in a dose of 1mg, there is a concentration of intact this compound in plasma of 6-8 ng/ml .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver, where it is rapidly degraded . The major metabolite identified in the analysis is 11-keto-diflucortolone .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the bloodstream . It is lipophilic, allowing it to easily cross cell membranes and accumulate in target tissues .
Subcellular Localization
This compound, upon entering the cell, primarily localizes in the cytoplasm where it binds to glucocorticoid receptors . The receptor-ligand complex then translocates to the nucleus, influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of difluocortolone involves multiple steps, starting from a suitable steroid precursor. The process typically includes fluorination, hydroxylation, and esterification reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of difluocortolone follows Good Manufacturing Practices (GMP) to ensure the quality and purity of the final product. The process involves large-scale synthesis using optimized reaction conditions, purification steps, and quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Difluocortolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of fluorine atoms at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Major Products Formed: The major products formed from these reactions include various fluorinated and hydroxylated derivatives of difluocortolone, which may have different pharmacological properties.
Scientific Research Applications
Difluocortolone has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination on steroid activity and stability.
Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation.
Medicine: Widely used in clinical research to develop new treatments for inflammatory skin disorders and other corticosteroid-responsive conditions.
Industry: Employed in the formulation of topical creams and ointments for therapeutic use.
Comparison with Similar Compounds
Flumethasone: Another corticosteroid with similar anti-inflammatory properties.
Betamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A commonly used corticosteroid for mild to moderate inflammatory conditions.
Uniqueness of Difluocortolone: Difluocortolone is unique due to its high potency and specific fluorination pattern, which enhances its anti-inflammatory activity and stability compared to other corticosteroids . Its ability to provide rapid relief from symptoms with minimal side effects makes it a preferred choice for treating severe inflammatory skin disorders .
Properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPWIDANBSLJPC-RFPWEZLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180705 | |
| Record name | Diflucortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
534ºC at 760 mmHg | |
| Record name | Difluocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09095 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Diflucortolone performs its action by the induction of lipocortins which are phospholipase A2 inhibitory proteins and sequentially inhibiting the release of arachidonic acid. The absence of arachidonic acid translates to the inhibition of the formation, release and activity of endogenous chemical inflammatory mediators. Another mechanism of action is the transrepression in which diflucortolone binds to the glucocorticoid receptor which induces its migration to the nucleus where it stimulates the transcription of anti-inflammatory genes like tyrosine aminotransferase, phophoenolpyruvate carboxykinase, IL-10, etc. and suppress the expression of proinflammatory genes like cytokines, growth factors, adhesion molecules, etc. | |
| Record name | Difluocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09095 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2607-06-9 | |
| Record name | Diflucortolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2607-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflucortolone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09095 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diflucortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diflucortolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLUCORTOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K253365DXI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
220ºC | |
| Record name | Difluocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09095 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of diflucortolone?
A: this compound valerate, the valerate ester of this compound, is a potent glucocorticoid that exhibits strong topical and systemic anti-inflammatory activity. [, ] While its exact mechanism is complex and not fully elucidated, it is believed to act similarly to other glucocorticoids by binding to specific glucocorticoid receptors in the cytoplasm. [, ] This interaction subsequently modulates gene expression, leading to a decrease in the synthesis of inflammatory mediators like prostaglandins and leukotrienes and an increase in the production of anti-inflammatory proteins. [, ]
Q2: What are the downstream effects of this compound binding to glucocorticoid receptors?
A2: Binding of this compound valerate to glucocorticoid receptors primarily leads to the suppression of inflammatory responses. This includes:
- Reduced inflammation: this compound valerate effectively reduces erythema, swelling, and itching associated with various dermatoses. [, , , , , , , , , , ]
- Decreased immune cell activity: this compound valerate can suppress the activity of immune cells involved in the inflammatory process, like lymphocytes and macrophages. [, ]
- Inhibition of inflammatory mediator production: By influencing gene expression, this compound valerate decreases the production of inflammatory chemicals such as prostaglandins and leukotrienes. []
Q3: What is the molecular formula, weight, and spectroscopic data for this compound valerate?
A3:
- Spectroscopic Data:
Q4: How is this compound valerate metabolized in the body?
A: this compound valerate is rapidly metabolized, primarily through hydrolysis of the valerate ester to form this compound. [] This process occurs in various tissues, including the skin. [] Further metabolic pathways involve conjugation with glucuronide and sulfate groups to generate water-soluble metabolites, which are then excreted in urine and feces. [, ]
Q5: What skin conditions has this compound valerate been studied for?
A5: this compound valerate has been investigated for its effectiveness in treating various dermatoses, including:
- Eczema and Atopic Dermatitis: Studies demonstrated good efficacy in treating both children and adults, with particularly strong results in pediatric atopic dermatitis. [, ]
- Psoriasis: this compound valerate, particularly in ointment form, showed effectiveness in treating psoriasis, with similar potency to clobetasol propionate. [, , ]
- Tinea Infections: this compound valerate, often in combination with antifungal agents like isoconazole nitrate, proved effective in treating various tinea infections, including tinea corporis, tinea cruris, and tinea pedis. [, , , ]
- Inflammatory Skin Conditions: this compound valerate demonstrated efficacy in treating inflammatory skin conditions, such as intertrigo and postscabies prurigo. [, , ]
Q6: What formulations of this compound valerate are available?
A: this compound valerate is available in various topical formulations, including creams, ointments, and fatty ointments. [, , , , , ] The choice of formulation can impact its efficacy and percutaneous absorption. [, , ]
Q7: What analytical methods are used to quantify this compound valerate in pharmaceutical preparations?
A: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying this compound valerate in pharmaceutical formulations. [, ] This method provides accurate and precise measurements, allowing for the determination of drug content and stability in creams and other topical preparations. [, ] UV spectrophotometry, particularly in combination with chemometric techniques like principal component regression, offers an alternative approach for quantifying this compound valerate. []
Q8: Are there any novel drug delivery systems being explored for this compound valerate?
A: Recent research explored the potential of nanostructured lipid carriers (NLCs) as a novel delivery system for this compound valerate. [] These NLCs demonstrated promising results in enhancing drug deposition in the skin while potentially minimizing systemic absorption. []
Q9: What are some future research directions for this compound valerate?
A9: Future research could focus on:
- Optimizing NLC formulations: Further research can optimize NLC formulations for improved drug loading, stability, and targeted delivery of this compound valerate to specific skin layers. []
- Investigating combination therapies: Exploring the efficacy and safety of this compound valerate in combination with other topical agents for treating specific dermatoses could be beneficial. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


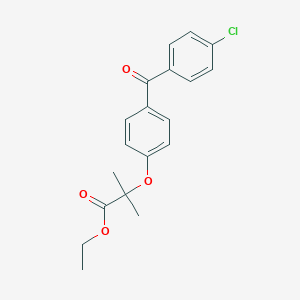

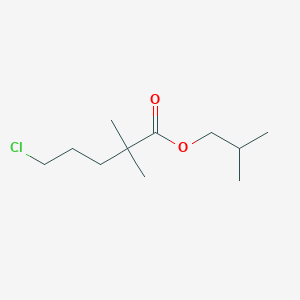
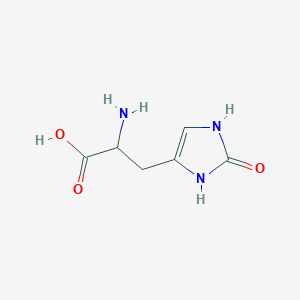
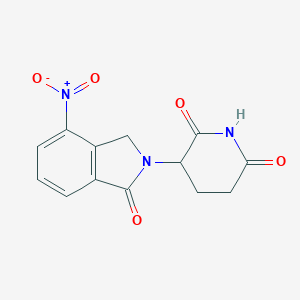
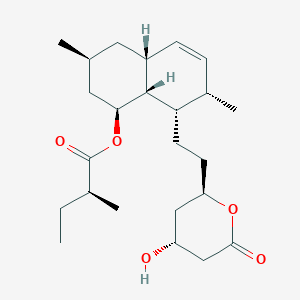
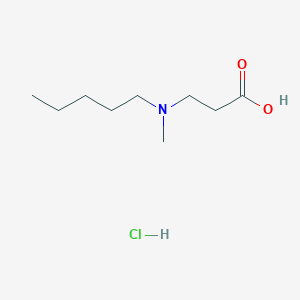
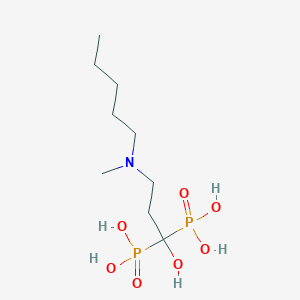
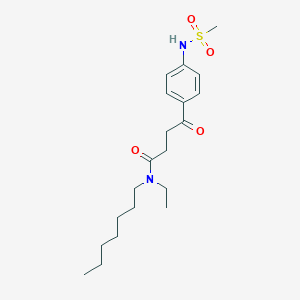

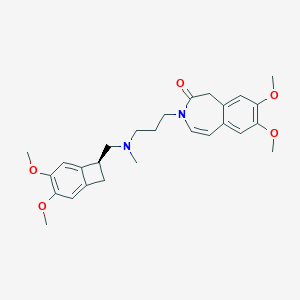
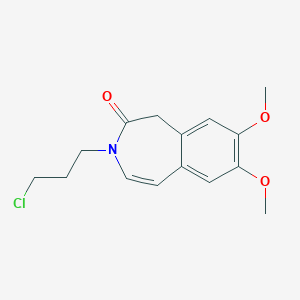

![(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride](/img/structure/B194675.png)
